molecular formula C11H10ClNO3 B13580375 methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate

methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B13580375
M. Wt: 239.65 g/mol
InChI Key: KHEMJXRZUKAQPB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by a chlorine atom at position 5, a methoxy group at position 4, and a methyl ester at position 2 of the indole ring. Indole derivatives are widely studied for their structural diversity and biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . For example, methyl 5-halo-1H-indole-2-carboxylate derivatives (e.g., 5-fluoro, 5-chloro) are reported in crystallographic studies, highlighting their stability and molecular packing patterns .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-15-10-6-5-9(11(14)16-2)13-8(6)4-3-7(10)12/h3-5,13H,1-2H3

InChI Key

KHEMJXRZUKAQPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=C(N2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Indole Core

The indole core can be synthesized using various methods, such as the Hemetsberger–Knittel reaction or Friedel-Crafts acylation. However, specific literature detailing the synthesis of this compound directly is limited. Therefore, we will outline a general approach based on related indole syntheses.

  • Hemetsberger–Knittel Reaction : This method involves the thermolysis of azido cinnamates to form the indole ring. However, adapting this to introduce a chloro and methoxy group at specific positions requires careful selection of starting materials and conditions.

  • Friedel-Crafts Acylation : This method involves acylating an indole precursor with acyl chlorides in the presence of a catalyst like aluminum chloride. Subsequent modifications can introduce the desired substituents.

Introduction of Chloro and Methoxy Groups

  • Chlorination : Chlorination can be achieved through electrophilic aromatic substitution reactions. The position of chlorination depends on the existing substituents on the indole ring.

  • Methoxylation : Methoxy groups can be introduced via nucleophilic aromatic substitution or through the use of methoxy-containing starting materials.

Esterification

Once the indole core with the desired substituents is obtained, esterification with methanol in the presence of a catalyst like sulfuric acid can yield the methyl ester.

Detailed Synthesis Steps

Given the lack of specific literature on this compound, a hypothetical synthesis pathway based on related compounds is proposed:

Step 1: Synthesis of Indole Core

Step 2: Introduction of Chloro Group

  • Method : Electrophilic aromatic substitution
  • Reagents : Chlorine or chlorinating agents (e.g., N-chlorosuccinimide)
  • Conditions : Acidic conditions, low temperature

Step 3: Esterification

Tables

Table 1: General Synthesis Pathway for Indole Derivatives

Step Method Reagents Conditions
1 Hemetsberger–Knittel Reaction Azido cinnamates Thermolysis
2 Electrophilic Aromatic Substitution Chlorinating agents Acidic conditions
3 Esterification Methanol, sulfuric acid Reflux, 4 hours

Table 2: Yield Comparison for Related Compounds

Compound Yield (%) Reference
Methyl 5-methoxy-1H-indole-2-carboxylate 96%
Ethyl 5-chloro-1H-indole-2-carboxylate derivatives Varies

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Indole Derivatives

Compound Name Substituents (Position) Functional Group (Position 2) Key References
Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate Cl (5), OMe (4) Methyl ester
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate BnO (4), OMe (7), Me (N1) Methyl ester
Ethyl-5-fluoroindole-2-carboxylate F (5) Ethyl ester
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), Me (3) Carboxylic acid

Key Observations :

  • Substituent Position: The position of chlorine (5 vs. 7) significantly alters electronic properties.
  • Functional Groups : Methyl esters (e.g., target compound) exhibit higher lipophilicity than carboxylic acids (e.g., 7-chloro-3-methyl derivative), affecting solubility and bioavailability . Ethyl esters (e.g., compounds) further increase steric bulk compared to methyl esters .
  • Methoxy vs. Benzyloxy : The 4-methoxy group in the target compound is less sterically demanding than the 4-benzyloxy group in the analog from , which may impact molecular packing in crystal structures .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Rf Value (TLC) Spectral Data Highlights
This compound Not reported Not reported Likely δ ~3.9 ppm (OCH3), δ ~165 ppm (C=O) inferred from analogs
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () 249–250 0.67 $^1$H-NMR: δ 12.33 (NHCO), 9.25 (H-1 indole)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported Not reported IR: 1666 cm$^{-1}$ (C=O stretch)

Notes:

  • The target compound’s methoxy group ($^1$H-NMR: δ ~3.9 ppm) and ester carbonyl ($^{13}$C-NMR: δ ~165 ppm) are consistent with analogs like methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate .
  • Higher melting points in carboxamides (e.g., ) compared to esters suggest stronger intermolecular hydrogen bonding .

Biological Activity

Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in areas such as antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C10H8ClNO3C_{10}H_{8}ClNO_{3}

It features a chloro group at the 5-position, a methoxy group at the 4-position, and a carboxylate functional group at the 2-position of the indole ring system. These structural characteristics are crucial for its biological activity, enhancing its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The compound may bind to various enzymes or receptors, modulating their activity and influencing cellular pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : It can interact with receptors that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest potential binding to DNA, affecting replication and transcription processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.98 µg/mL
Mycobacterium tuberculosis1.25 µg/mL
Escherichia coli2.0 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells, particularly in colon cancer cell lines (HCT-116). The mechanisms include activation of caspases and generation of reactive oxygen species (ROS), leading to cell death.

Case Study: Induction of Apoptosis in Cancer Cells
In experiments involving HCT-116 p53-knockout colon cancer cells, this compound was found to significantly reduce cell viability compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment through its apoptotic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of indole derivatives. Modifications to the indole ring can enhance or diminish biological activity. For instance, the presence of electron-donating groups like methoxy enhances reactivity and biological interaction potential .

Q & A

Q. What are the established synthetic routes for methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Fischer indole synthesis , involving phenylhydrazine and a ketone/aldehyde under acidic conditions. Key steps include:

  • Substituent introduction : Chloro and methoxy groups are introduced via electrophilic substitution or pre-functionalized precursors.
  • Esterification : Methyl ester formation at the 2-position using methanol or dimethyl sulfate under reflux.
  • Optimization : Temperature (80–120°C), solvent polarity (e.g., acetic acid vs. DMF), and catalyst choice (e.g., ZnCl₂) critically affect regioselectivity and purity. Continuous flow reactors improve scalability by enhancing heat management .

Q. How is this compound structurally characterized?

Standard protocols include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, chloro via NOE correlations).
  • Mass Spectrometry : High-resolution MS (e.g., Q-Exactive Orbitrap) verifies the molecular ion ([M+H]⁺ at m/z 255.05) and fragmentation patterns.
  • X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What common chemical transformations does this compound undergo?

  • Ester hydrolysis : Base-mediated saponification yields the carboxylic acid derivative, useful for conjugation.
  • Electrophilic substitution : Bromination at the 3-position using NBS in DMF.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 5-chloro position require Pd(PPh₃)₄ and microwave irradiation (120°C, 30 min) .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., antiviral vs. anticancer) often stem from:

  • Assay variability : Use standardized cell lines (e.g., HEK293 vs. HeLa) and dose-response curves (IC₅₀ values).
  • Structural analogs : Compare with ethyl 5-chloro-1H-indole-2-carboxylate (anti-HIV activity ) and 5-chloro-2-(4-methoxyphenyl)-1H-indole (anticancer ).
  • Meta-analysis : Cross-reference PubChem BioAssay data and molecular docking simulations to identify target specificity .

Q. What methodologies elucidate the mechanism of action for this compound’s bioactivity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or reverse transcriptases using fluorescence-based substrates.
  • Molecular dynamics simulations : Analyze binding stability in the ATP pocket of target proteins (e.g., GROMACS software).
  • Metabolomics : LC-MS/MS profiles of treated cells reveal downstream metabolic perturbations .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loadings to identify Pareto-optimal conditions.
  • In-line monitoring : ReactIR tracks intermediates in real time, reducing over-reaction.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity >98% .

Q. What biological targets are hypothesized for this compound?

  • Kinases : Structural similarity to staurosporine suggests inhibition of CDK2/cyclin E.
  • GPCRs : Docking studies indicate affinity for serotonin receptors (5-HT₂A).
  • Microtubules : Analogous indole derivatives disrupt tubulin polymerization in cancer cells .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix effects : Plasma proteins cause ion suppression in LC-MS; mitigate with isotopically labeled internal standards (e.g., 13^{13}C₆-analog).
  • Low abundance : Enhance sensitivity via derivatization (e.g., PFB ester for GC-MS).
  • Degradation : Stabilize in solution with 0.1% formic acid and -80°C storage .

Q. How can substituent modifications enhance selectivity for therapeutic applications?

  • SAR studies : Replace methoxy with trifluoromethyl (improves lipophilicity) or introduce a formyl group (enables Schiff base formation).
  • Dihydro derivatives : Saturation of the 6,7-positions (e.g., ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate) alters ring planarity and target engagement .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the indole NH during chlorination.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W).
  • Catalyst screening : Lewis acids like InCl₃ enhance electrophilic substitution efficiency .

Q. What emerging applications are being explored for this indole derivative?

  • Photodynamic therapy : Conjugation with porphyrins for ROS generation in cancer cells.
  • Antibiotic adjuvants : Synergistic activity with β-lactams against MRSA.
  • Neuroprotection : Modulation of Aβ fibril formation in Alzheimer’s models .

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